![molecular formula C14H16N4O2 B1486751 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide CAS No. 1428139-00-7](/img/structure/B1486751.png)

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide

Übersicht

Beschreibung

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

A three-step procedure has been developed for the synthesis of 2-oxo-2,3-dihydro-1H-imidazo- [1,2-a]indole-6,7-dicarbonitriles from substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The synthesis of 2-oxo-2,3-dihydro-1H-imidazo- [1,2-a]indole-6,7-dicarbonitriles from substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles involves a three-step procedure .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Antagonizing p53-Mdm2 Interaction

The benzimidazole-2-one substructure, which is closely related to the compound of interest, has been identified as a promising tryptophan mimic for the design of p53 Mdm2 antagonists. A novel synthesis route for related compounds through a multicomponent reaction followed by cyclization has shown potential in creating scaffolds with high selectivity, potency, and improved biological activities against Mdm2. Initial screening indicated low micromolar affinities, suggesting these compounds as a viable starting point for further optimization aimed at disrupting p53-Mdm2 interaction, a key pathway in cancer research (Wang et al., 2013).

Antioxidant Properties for Industrial Applications

Derivatives of benzimidazole have been prepared and studied as antioxidants for base stock oil, showcasing the chemical's potential in industrial applications beyond pharmaceuticals. The evaluation involved determining the compounds' efficiency in enhancing the oxidation stability of base oil, which is critical for the longevity and performance of industrial lubricants (Basta et al., 2017).

Antimicrobial Activity

Benzazole derivatives, including structures analogous to the compound , have demonstrated in vitro antimicrobial activity against various pathogens. This research indicates the potential for benzimidazole-based compounds in developing new antimicrobial agents, highlighting their importance in addressing the growing concern of antibiotic resistance (Karalı et al., 2004).

Innovative Synthesis Methods

Research has developed novel synthetic pathways for creating functionalized benzimidazoles, including the use of palladium-catalyzed reactions. These methods enable the construction of complex molecules that could have various scientific applications, from medicinal chemistry to material science (Mancuso et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments, a critical area in materials science and engineering. The research combines experimental and theoretical approaches to demonstrate how these compounds can significantly enhance the protection of metals against corrosion, offering insights into the development of more effective corrosion inhibitors (Rouifi et al., 2020).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

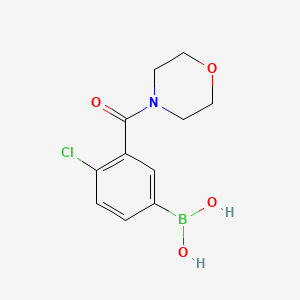

IUPAC Name |

2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-2-7-15-12(19)8-11-13(20)17-14-16-9-5-3-4-6-10(9)18(11)14/h3-6,11H,2,7-8H2,1H3,(H,15,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPAAUUSEGXBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)

![Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate](/img/structure/B1486691.png)